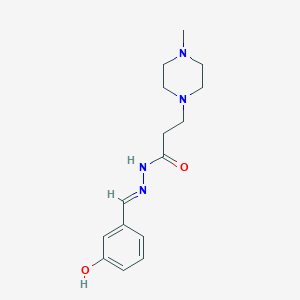

9-ethyl-6-isobutoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The research compound "9-ethyl-6-isobutoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one" falls within the category of carbazole derivatives, known for diverse applications in materials science and organic chemistry. While specific studies directly on this compound are limited, analogs have been synthesized and studied for their structural, chemical, and physical properties.

Synthesis Analysis

The synthesis of related carbazole derivatives involves multi-step reactions, starting from carbazole precursors followed by alkylation, acylation, or other modifications. For example, the synthesis of 1,n-di-[3,6-di-(9-carbazolyl)-9-carbazolyl]alkanes illustrates a method that could be adapted for our compound, involving reactions with electron acceptors like tetracyanoethylene and tetranitromethane under controlled conditions (Özgün, Asker, & Zeybek, 2017).

Molecular Structure Analysis

Carbazole derivatives display a wide array of molecular arrangements and bonding patterns, as demonstrated by their charge-transfer complexations and molecular frameworks. Structural analysis is often performed using computational and spectroscopic methods, revealing detailed information about the electron distribution and molecular conformation (Percec et al., 2002).

Chemical Reactions and Properties

Carbazoles interact with various chemical agents leading to complexation, polymerization, and formation of heterocycles. These reactions are influenced by the functional groups attached to the carbazole core. For example, the interaction with tetracyanoethylene and tetranitromethane results in charge-transfer complexes, highlighting the donor-acceptor relationship critical in materials science (Özgün, Asker, & Zeybek, 2017).

Physical Properties Analysis

Carbazole derivatives exhibit unique physical properties such as solubility, melting points, and optical properties. These characteristics depend largely on the molecular structure and substitution patterns. Studies on related compounds, like poly(2-ethynyl-9-substituted carbazoles), provide insights into how different substituents affect these physical properties (Percec et al., 2002).

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Development

Carbazole derivatives, such as 9-(ethyl)-3,6-bis(4,4′-dimethoxydiphenylaminyl)-carbazole, have been synthesized and investigated for their thermal, optical, and electrochemical properties. These compounds exhibit high thermal stability and are studied for their potential as hole-transporting materials in solid-state dye-sensitized solar cells, showing a significant influence of the purity of these molecules on photovoltaic performance, highlighting the importance of synthesis and purification methods in material science applications (Degbia et al., 2016).

Photophysical Characterization

Research has focused on tuning the solution-phase photophysics of carbazole derivatives to study their sensitivity to solvent polarity and their behavior in different solvents. The fluorescence properties of these compounds, such as 6,7-dimethoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (DMTCO), are explored in detail, providing insights into their potential applications in sensing and molecular electronics (Ghosh et al., 2013).

Biological Activity

Some carbazole derivatives have been synthesized and evaluated for their potential antitumor and antifilarial activities. For example, compounds like 9-ethyl-6-hydroxycarbazolequinone have shown inhibitory activities against certain strains of Toxoplasma gondii, a parasitic protozoan, suggesting their potential as novel therapeutic agents (Bouaziz et al., 2002).

Optical and Electrochemical Studies

Investigations into the optical properties and fluorescence quenching of carbazole-containing push-pull chromophores by silver nanoparticles have provided detailed insights into their interactions. These studies explore the potential of carbazole derivatives in developing new optoelectronic devices and sensors, highlighting their versatile applications in scientific research (Asiri et al., 2017).

Eigenschaften

IUPAC Name |

9-ethyl-6-(2-methylpropoxy)-3,4-dihydro-2H-carbazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-4-19-16-9-8-13(21-11-12(2)3)10-15(16)14-6-5-7-17(20)18(14)19/h8-10,12H,4-7,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLYKFUMUJEPAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)OCC(C)C)C3=C1C(=O)CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-dimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5577118.png)

![N-(2-chlorophenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5577124.png)

![methyl 4-[(4-methyl-3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5577134.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 3-methylbenzoate](/img/structure/B5577146.png)

![7-[3-(2-furyl)propyl]-2-oxa-7-azaspiro[4.5]decan-8-one](/img/structure/B5577163.png)

![N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B5577176.png)

![N-{(3R*,4R*)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5577180.png)

![4-[(benzylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577200.png)